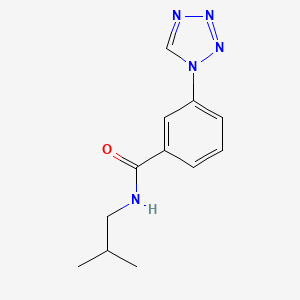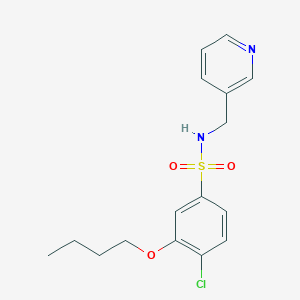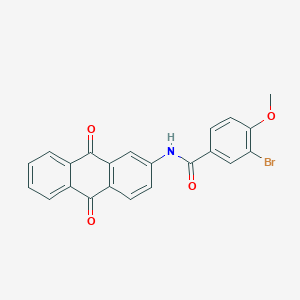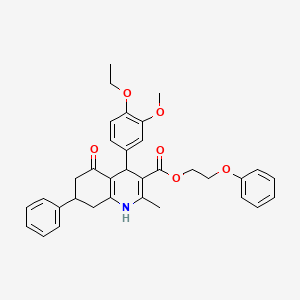![molecular formula C17H17ClN2O2 B5127978 N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 and has since been studied for its potential therapeutic applications.
作用机制
CCG-1423 acts as an inhibitor of the Rho signaling pathway, which is involved in cell migration, proliferation, and survival. Specifically, it inhibits the activity of Rho-associated protein kinase (ROCK), which is a downstream effector of Rho. By inhibiting ROCK, CCG-1423 can reduce the activity of several proteins involved in cancer cell migration and invasion, as well as improve cardiac function and reduce inflammation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have several biochemical and physiological effects. It can reduce the activity of several proteins involved in cancer cell migration and invasion, including matrix metalloproteinases (MMPs) and focal adhesion kinase (FAK). In addition, it can improve cardiac function by reducing fibrosis and increasing contractility. CCG-1423 can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using CCG-1423 in lab experiments is its specificity for the Rho signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of CCG-1423 is its low solubility, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving CCG-1423. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to improve cancer treatment outcomes. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease or Parkinson's disease, which involve neuroinflammation and dysfunction of the Rho signaling pathway. Additionally, further research is needed to optimize the synthesis and formulation of CCG-1423 for use in lab experiments and potential clinical applications.
合成方法
The synthesis of CCG-1423 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-methylphenylglycine to form the intermediate 4-chlorobenzoyl-4-methylphenylglycine. This intermediate is then reacted with ammonia to form the final product, CCG-1423.
科学研究应用
CCG-1423 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the migration and invasion of cancer cells, as well as reduce the growth of tumors in animal models. In addition, CCG-1423 has been shown to improve cardiac function in animal models of heart failure and reduce inflammation in models of neuroinflammation.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)11-19-16(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCXVQKAXJYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)


![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)
![5-allyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5127927.png)


![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![3-butoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5127958.png)

![3-chloro-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5127972.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)